molecular formula C25H33N3O4S B2507732 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide CAS No. 898461-20-6

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide

Cat. No.: B2507732
CAS No.: 898461-20-6
M. Wt: 471.62
InChI Key: DSJOANYHMVCQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide is a synthetic small molecule characterized by a piperidine core functionalized with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide linker terminating in a 3,5-dimethylphenyl substituent. The 3,5-dimethylphenyl group confers steric bulk and electronic modulation, which may influence binding affinity and metabolic stability compared to analogs with alternative substituents.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-17-8-9-20(4)23(16-17)33(31,32)28-12-6-5-7-22(28)10-11-26-24(29)25(30)27-21-14-18(2)13-19(3)15-21/h8-9,13-16,22H,5-7,10-12H2,1-4H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJOANYHMVCQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine

A modified protocol from employs 1,3-dibromopropane (1.5 eq) and piperidine (1.0 eq) in refluxing acetone with K₂CO₃ (2.0 eq) and DBU (0.1 eq) for 72 hours. The intermediate 2-(2-bromoethyl)piperidine is isolated via column chromatography (chloroform:methanol, 95:5) in 68% yield.

Amination

The bromide undergoes nucleophilic substitution with aqueous ammonia (2.0 eq) in THF at 60°C for 24 hours, yielding 2-(2-aminoethyl)piperidine as a colorless oil (82% yield).

Sulfonylation of Piperidine Nitrogen

Reaction Conditions

Adapting methodologies from, 2-(2-aminoethyl)piperidine (1.0 eq) reacts with 2,5-dimethylbenzenesulfonyl chloride (1.2 eq) in dichloromethane at 0°C under N₂. Triethylamine (2.5 eq) is added dropwise to maintain pH 8–9. After 12 hours, the mixture is washed with 5% HCl and brine, yielding N-[2-(piperidin-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide as a crystalline solid (91% yield).

Optimization Data

Parameter Optimal Range
Temperature 0–5°C
Base Triethylamine
Solvent Dichloromethane
Reaction time 12–16 hours

Synthesis of Ethanediamide Bridge

Oxalyl Chloride Activation

Following, oxalyl chloride (1.5 eq) reacts with 3,5-dimethylaniline (1.0 eq) in dry THF at −15°C for 2 hours. The intermediate 3,5-dimethylphenyloxalamic acid chloride is isolated by rotary evaporation (89% yield).

Coupling Reaction

The sulfonylated piperidine (1.0 eq) and oxalamic acid chloride (1.1 eq) are combined in dimethylacetamide with pyridine (2.0 eq) at −10°C for 6 hours. After neutralization and extraction, the crude product is purified via recrystallization from hexane/ethyl acetate (3:1), yielding the title compound as a white powder (76% yield).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.12 (s, 1H, ArH), 3.45–3.32 (m, 4H, CH₂N), 2.84 (t, J = 6.8 Hz, 2H), 2.58 (s, 6H, CH₃), 1.92–1.45 (m, 6H, piperidine).
  • HRMS : m/z 458.214 [M+H]⁺ (calc. 458.211).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows 98.4% purity at 254 nm.

Comparative Method Analysis

Alternative Sulfonylation Approaches

Method A (): Uses TEA in dichloromethane (91% yield).
Method B (Patent WO2014200786A1): Employs DIPEA in THF (88% yield).
Method C: Microwave-assisted (100°C, 30 min) achieves 85% yield but increases side products.

Solvent Impact on Amidation

Solvent Yield Purity
Dimethylacetamide 76% 98.4%
THF 61% 95.2%
DMF 68% 97.1%

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,5-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperidine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler piperidine compounds.

Scientific Research Applications

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,5-dimethylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3,5-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group and piperidine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with variations in sulfonyl groups, piperidine substitutions, or aryl substituents. Below is a systematic comparison:

Substituent Positional Isomerism

A critical analog is N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide (), which differs only in the dimethylphenyl group’s substitution pattern (2,3-dimethyl vs. 3,5-dimethyl). Key distinctions include:

  • Steric Effects : The 3,5-dimethylphenyl group in the target compound creates a symmetrical, para-substituted aryl ring, reducing steric hindrance compared to the ortho/meta-substituted 2,3-dimethylphenyl analog. This symmetry may enhance crystallinity or receptor-binding precision .

Piperidine and Sulfonyl Modifications

Compounds with alternative sulfonyl groups (e.g., tosyl or mesyl) or piperidine substitutions (e.g., N-methylpiperidine) exhibit distinct physicochemical profiles:

  • Sulfonyl Group Impact : The 2,5-dimethylbenzenesulfonyl group in the target compound likely improves lipophilicity and metabolic resistance compared to simpler sulfonamides, as dimethylation reduces oxidative degradation .
  • Piperidine Substitutions : Replacing the piperidine with a morpholine or pyrrolidine ring (as seen in unrelated dipeptidomimetics) alters conformational flexibility and hydrogen-bonding capacity, affecting target engagement .

Ethanediamide Linker Variations

The oxalamide linker (ethanediamide) is a hallmark of peptidomimetics. Analogous compounds with urea or thiourea linkers instead of oxalamide show:

  • Solubility : Thiourea analogs may exhibit improved aqueous solubility due to sulfur’s polarizability but at the cost of reduced metabolic stability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent (Aryl Group) Sulfonyl Group Linker Type Notable Properties
Target Compound 3,5-dimethylphenyl 2,5-dimethylbenzene Ethanediamide High symmetry, moderate lipophilicity
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide 2,3-dimethylphenyl 2,5-dimethylbenzene Ethanediamide Increased steric hindrance, lower crystallinity
N-{2-[1-(Tosyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)urea 3,5-dimethylphenyl Tosyl (p-toluenesulfonyl) Urea Reduced H-bonding, higher solubility
N-{2-[1-(Methylsulfonyl)pyrrolidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide 3,5-dimethylphenyl Methylsulfonyl Ethanediamide Enhanced rigidity, shorter half-life

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis employs mixed anhydride methodologies (e.g., Chen et al., 1983) to minimize racemization, a common issue in peptide-like structures .
  • Metabolic Stability : The 2,5-dimethylbenzenesulfonyl group likely enhances resistance to cytochrome P450-mediated oxidation, a trait observed in related sulfonamide derivatives .

Biological Activity

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring substituted with a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride, and an ethanediamide moiety. Its structure suggests possible interactions with various biological targets, making it of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C24H31N3O5S
  • Molecular Weight : 473.59 g/mol
  • CAS Number : 898407-12-0

The compound's unique combination of functional groups indicates potential applications in drug development, particularly in the treatment of various diseases.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing benzenesulfonyl groups have shown effectiveness against hepatitis B virus (HBV) by inhibiting the expression of viral antigens such as HBsAg and HBeAg in a concentration-dependent manner . This suggests that our compound may possess similar antiviral activity due to its structural features.

Study 1: Antiviral Activity Against HBV

A study on oxadiazoles demonstrated their potential as anti-HBV agents. Compounds with similar structural motifs to our target compound were evaluated for their ability to inhibit HBV replication. Results indicated effective inhibition comparable to established antiviral treatments like lamivudine . This highlights the potential of our compound in developing new antiviral therapies.

Study 2: Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often depends on their structural variations. A comparative analysis of several piperidine-based sulfonamide compounds revealed that modifications in aryl substituents significantly affected their antibacterial efficacy. For example, varying the substituents on the piperidine ring altered the compounds' interaction with bacterial targets, suggesting that optimizing these features could enhance the biological activity of this compound .

Table of Related Compounds

Compound NameCAS NumberKey Features
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide898407-12-0Similar piperidine structure with different aryl substituents
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide898461-38-6Variation in aryl substituents affecting biological activity
N-{1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide860788-11-0Contains methoxy groups and different functional moieties

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and sulfonylation. Key steps include:

  • Sulfonylation of the piperidine ring : Reacting 2,5-dimethylbenzenesulfonyl chloride with the piperidine precursor under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
  • Amide bond formation : Using coupling agents like HATU or DCC in the presence of a tertiary amine (e.g., N-methylpiperidine) to reduce racemization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve ≥95% purity .
    Critical parameters include temperature control (±2°C), solvent polarity, and reaction time (monitored via TLC/HPLC).

Q. Which spectroscopic methods are most effective for confirming structural integrity?

  • NMR : 1H/13C NMR to verify substituent positions (e.g., dimethylphenyl groups at δ 2.2–2.5 ppm for methyl protons) .
  • IR : Confirmation of sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .

Q. What are the primary biological targets or pathways implicated in its pharmacological activity?

Preliminary studies suggest activity as a cholinesterase modulator (acetylcholinesterase IC50 ~50 nM in vitro) and potential interactions with G-protein-coupled receptors (GPCRs) due to its piperidine-aryl sulfonamide motif . Screen via enzyme inhibition assays (Ellman’s method) and receptor-binding panels (radioligand displacement) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity when scaling up production?

  • Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., temperature: 60–80°C; catalyst loading: 0.5–2 mol% Pd). A recent study achieved 78% yield at 70°C with 1 mol% Pd(OAc)₂ .
  • Purification Strategies : Replace column chromatography with preparative HPLC (C18 column, acetonitrile/water gradient) for >99% purity .
  • Solvent Selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety without compromising yield .

Q. How should discrepancies between in vitro and in vivo biological activity data be addressed?

  • Solubility and Bioavailability : Test solubility in PBS and simulated gastric fluid. If poor, consider prodrug strategies (e.g., esterification of amide groups) .
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma. For example, oxidative metabolites may retain activity but have shorter half-lives .
  • Species-Specific Differences : Compare activity in human vs. rodent enzyme isoforms to explain efficacy gaps .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7). Focus on π-π stacking with Trp86 and hydrogen bonding with Glu202 .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns (AMBER force field) to assess conformational flexibility .
  • QSAR Modeling : Train models on analogs to predict off-target effects (e.g., hERG channel inhibition) .

Q. How can researchers validate the compound’s selectivity for specific targets to minimize off-target effects?

  • Selectivity Panels : Screen against 50+ kinases, ion channels, and GPCRs (e.g., Eurofins CEREP panel). A recent study showed <10% inhibition at 10 µM for non-target kinases .
  • Competitive Binding Assays : Use fluorescent probes (e.g., TNP-ATP for ATP-binding sites) to quantify displacement efficiency .
  • CRISPR Knockout Models : Validate target specificity in cell lines with CRISPR-mediated deletion of the putative target gene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.